tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Overview
Description
“tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” is a chemical compound with the molecular formula C14H26N2O3 . It contains a total of 46 bonds, including 20 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” includes a five-membered ring and a six-membered ring . It also contains a secondary amine (aliphatic), a (thio-) carbamate (aliphatic), a hydroxyl group, and a primary alcohol .
Physical And Chemical Properties Analysis
“tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” has a molecular weight of 270.37 g/mol . It is a solid at room temperature .
Scientific Research Applications
Supramolecular Chemistry
A study by Graus et al. (2010) discusses the synthesis and crystallographic analysis of derivatives related to tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, highlighting their role in supramolecular arrangements. The research emphasizes the impact of substituents on the cyclohexane ring in forming distinct crystal structures and the formation of supramolecular assemblies facilitated by hydrogen bonding patterns. This study contributes to understanding the molecular interactions and design principles in supramolecular chemistry Graus et al., 2010.
Synthetic Methodologies
Moskalenko and Boev (2012) reported on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, demonstrating a pathway to synthesize isomeric condensation products. This study showcases the compound's reactivity and its utility in generating novel structures, which could be further explored for various synthetic applications Moskalenko & Boev, 2012.
Development of Novel Compounds
Fernandez et al. (2002) described the synthesis of derivatives of tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate for use in peptide synthesis as constrained surrogates of dipeptides. Their work highlights the compound's application in creating conformationally restricted pseudopeptides, which are valuable in studying peptide structure and function relationships Fernandez et al., 2002.
Safety And Hazards
The safety information for “tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)9-15-11(18)10(14)8-17/h10,17H,4-9H2,1-3H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMFFLBBGJCZBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601118509 | |
Record name | 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-(hydroxymethyl)-3-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601118509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
CAS RN |
1445951-29-0 | |
Record name | 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-(hydroxymethyl)-3-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-(hydroxymethyl)-3-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601118509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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